3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid

Catalog No.
S2748342
CAS No.
1897640-18-4
M.F
C9H12N2O5
M. Wt
228.204
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxaz...

CAS Number

1897640-18-4

Product Name

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid

Molecular Formula

C9H12N2O5

Molecular Weight

228.204

InChI

InChI=1S/C9H12N2O5/c1-9(2,3)15-8(14)10-6-4-5(7(12)13)16-11-6/h4H,1-3H3,(H,12,13)(H,10,11,14)

InChI Key

BOIQGYGLYIDBED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)C(=O)O

solubility

not available

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid (CAS 1897640-18-4) is a highly specialized, N-protected heteroaromatic building block utilized extensively in medicinal chemistry to incorporate the 3-amino-isoxazole-5-carboxamide motif. By featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-amino position, this compound provides essential steric and electronic shielding. This structural modification allows for direct, high-yielding downstream functionalization of the C5 carboxylic acid, bypassing the need for intermediate protection steps in the purchaser's laboratory and streamlining complex synthetic workflows [1].

Research Fit

Orthogonal Protection
Boc-protected 3-amine with free 5-carboxylic acid enables sequential, chemoselective derivatization without protecting-group crossover
Mild Deprotection
Acid-labile Boc group is removed under standard TFA/DCM conditions, compatible with pre-formed amide and ester bonds
Workflow Efficiency
Pre-installed protection supports protect-then-functionalize sequences for PROTAC linker assembly and peptidomimetic synthesis

Substituting this product with the cheaper, unprotected 3-amino-isoxazole-5-carboxylic acid introduces critical process liabilities during manufacturing or library synthesis. During standard carboxyl activation (e.g., using HATU, EDC, or acid chloride formation), the unprotected 3-amino group acts as a highly competitive nucleophile, leading to uncontrolled self-condensation, oligomerization, and drastically reduced yields of the desired target. Furthermore, the unprotected analog exhibits high lattice energy and strong intermolecular hydrogen bonding, resulting in poor solubility in standard aprotic solvents (such as DMF and DCM), which severely limits its processability in automated or flow-chemistry setups [1].

Substitution Risk

Free 3-aminoisoxazole-5-carboxylic acid (CAS 1013929-55-9)
Lacks orthogonal amine protection; simultaneous amine and acid reactivity may lead to uncontrolled oligomerization and require additional protection steps
5-Boc-aminoisoxazole-3-carboxylic acid regioisomer (CAS 1258503-55-7)
Regioisomeric placement shifts the carboxylic acid position; reported pKa difference of ~1.1 log units may alter ionization, coupling reactivity, and downstream SAR interpretation
Generic isoxazole-5-carboxylic acid (CAS 21169-71-1)
Lacks the 3-amino handle required for pharmacophore elaboration; cannot serve as a direct precursor for aminoisoxazole-containing bioactive scaffolds

Elimination of Self-Condensation Pathways During Carboxyl Activation

When subjected to standard amide coupling conditions (e.g., HATU/DIPEA in DMF), the unprotected 3-amino-isoxazole-5-carboxylic acid undergoes rapid competitive self-acylation, typically limiting the yield of the desired cross-coupled product to under 35%. In contrast, the Boc-protected 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid completely suppresses the 3-amino nucleophilicity, routinely enabling target amide yields exceeding 90% under identical coupling conditions [1].

Evidence DimensionCross-coupled amide yield
Target Compound Data>90% yield (zero self-condensation)
Comparator Or BaselineUnprotected 3-amino-isoxazole-5-carboxylic acid (<35% yield)
Quantified Difference>55% absolute increase in target yield
ConditionsHATU (1.1 eq), DIPEA (2.0 eq), primary amine (1.0 eq), DMF, 25 °C

Procuring the Boc-protected building block directly eliminates a mandatory in-house protection step and prevents catastrophic yield losses during library synthesis.

Deprotection Orthogonality
Class-level
Boc cleaved by TFA/DCM (acidolysis); Cbz requires H₂/Pd-C hydrogenation, incompatible with reducible functional groups
Enables sequential chemoselective deprotection strategy
Class-level; verify under target synthesis conditions

Enhanced Organic Solvent Solubility for Homogeneous Processing

The unprotected amino-isoxazole carboxylic acid forms strong intermolecular hydrogen-bonded networks, restricting its solubility in standard organic solvents. By masking the hydrogen-bond donor capacity of the amine, the Boc-protected derivative exhibits a greater than 10-fold increase in solubility in dichloromethane (DCM) and N,N-dimethylformamide (DMF) [1]. This transition from a heterogeneous suspension to a homogeneous solution is critical for maintaining reproducible kinetics in automated synthesis platforms.

Evidence DimensionSolubility in DCM/DMF at 25 °C
Target Compound Data>0.5 M (homogeneous solution)
Comparator Or BaselineUnprotected 3-amino-isoxazole-5-carboxylic acid (<0.05 M, heterogeneous suspension)
Quantified Difference>10-fold increase in molar solubility
ConditionsStandard laboratory temperature (25 °C), aprotic coupling solvents

High solubility in aprotic solvents is a strict prerequisite for reliable reagent delivery in automated liquid handling and flow chemistry systems.

Regioisomeric pKa Difference
Data to verify
Target regioisomer pKa = 2.45 ± 0.10 vs. 3-carboxy regioisomer pKa = 3.55 ± 0.10; ΔpKa ≈ 1.1 units
May influence ionization-state-dependent solubility and permeability
Predicted values; experimental confirmation advised

Distinct Vectorial Trajectory Compared to the 5-Amino-3-Carboxy Regioisomer

While 5-(Boc-amino)isoxazole-3-carboxylic acid is a common structural alternative, the 3-amino-5-carboxy substitution pattern of CAS 1897640-18-4 provides a fundamentally different exit vector and electronic distribution. The 3-amino group is less conjugated with the isoxazole oxygen compared to the 5-amino position, altering the pKa of the resulting deprotected amine and the dipole moment of the heteroaromatic core [1]. This specific regiochemistry is required when mimicking meta-substituted benzamides or specific hydrogen-bond donor/acceptor spatial arrangements.

Evidence DimensionExit vector angle and core dipole moment
Target Compound Data3-amino-5-carboxy geometry (specific meta-like vector)
Comparator Or Baseline5-(Boc-amino)isoxazole-3-carboxylic acid
Quantified DifferenceDistinct spatial orientation and altered basicity profile
ConditionsIn silico conformational analysis and bioisosteric mapping

Buyers must select this exact regioisomer to access the specific spatial and electronic profile required for target binding, as the 5-amino-3-carboxy isomer is not a functional substitute in structure-activity relationship (SAR) studies.

Thermal Stability Profile
Class-level
Isoxazole-5-carboxylic acids tend toward extensive decomposition on heating; 3-carboxy analogs undergo ring opening upon decarboxylation
Storage and handling context for thermal lability
Compound-specific decomposition kinetics unreported
Synthetic Step Savings
Class-level
Target compound: 0 additional protection steps needed. Free amine analog: requires 2 extra steps (amine protection then deprotection)
Supports workflow efficiency and yield-retention assessment
Actual step savings context-dependent; class-level estimate
Supplier Purity & Pricing
Data to verify
Target compound: 98% purity reported; pricing ~€3.4/mg at 500 mg scale. Deprotected analog: ~¥8/mg reagent-grade
Procurement context for cost-benefit review
Supplier catalog data; verify current pricing and availability
Pharmacophore Precursor Relevance
Reported
Deprotected 3-aminoisoxazole scaffold is a recognized pharmacophore in kinase inhibitor and TDO2 inhibitor programs; elaborated compounds achieve nanomolar-range cellular IC₅₀ values
Supports building-block selection for kinase/TDO2 hit-to-lead workflows
Elaborated final-compound data; building block requires further derivatization

High-Throughput Parallel Synthesis of Bioisosteric Libraries

Due to its high solubility in DMF and DCM, and the complete suppression of self-condensation pathways, this compound is the ideal choice for automated liquid handling systems generating large libraries of isoxazole-containing amides [1].

Development of Novel Kinase or Protease Inhibitors

The specific 3-amino-5-carboxy vectorial trajectory makes this building block critical for medicinal chemistry programs requiring precise spatial alignment of hydrogen-bond donors and acceptors that cannot be achieved with the 5-amino-3-carboxy regioisomer [2].

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The robust Boc protection allows this compound to be seamlessly integrated into standard Fmoc-based SPPS workflows, enabling the direct coupling of the isoxazole core onto resin-bound amines without risk of side reactions at the 3-position [1].

Application Fit

Application
Selection Property
Validation Focus
PROTAC Linker & Degrader Assembly
Orthogonal Boc/COOH protection strategy
Sequential coupling compatibility and protecting-group integrity under amidation conditions
Isoxazole-Linked Peptidomimetic Synthesis
Conformationally constrained amide bond bioisostere with pre-installed orthogonal protection
Solid-phase peptide synthesis protocol compatibility and Fmoc/Boc orthogonality review
Kinase & TDO2 Inhibitor SAR Exploration
Direct synthetic precursor to 3-aminoisoxazole pharmacophore
Deprotection efficiency and parallel diversification workflow at amine and carboxylic acid positions
Thermal Management for 5-Carboxy Isoxazole Intermediates
Regioisomer-specific thermal stability context
Low-temperature handling, storage validation, and mild coupling condition optimization

XLogP3

1.1

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